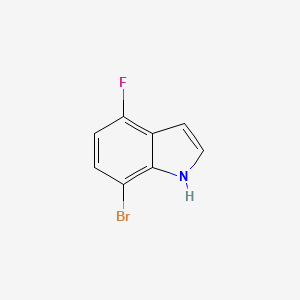

7-bromo-4-fluoro-1H-indole

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

7-bromo-4-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXUTIXCOBFMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 4 Fluoro 1h Indole and Its Derivatives

Regioselective Synthesis Strategies for 7-Bromo-4-fluoro-1H-indole Nucleus

The precise placement of bromine at the C7 position and fluorine at the C4 position of the indole (B1671886) core requires carefully designed synthetic routes. These strategies can be broadly categorized into late-stage halogenation of a pre-formed indole ring or the construction of the ring from already halogenated precursors.

Electrophilic aromatic substitution is a primary method for the halogenation of indoles. researchgate.netnih.gov While the pyrrole (B145914) ring is more activated and typically reacts at the C3 position, substitution on the benzene (B151609) ring can be achieved under controlled conditions. For a 4-fluoroindole substrate, achieving selective bromination at the C7 position is a key synthetic challenge.

A viable and regioselective approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. nih.govrsc.orgresearchgate.net In analogous systems like 4-substituted-1H-indazoles, treatment with NBS in a suitable solvent has been shown to yield the C7-bromo product with high selectivity. nih.govresearchgate.net This regioselectivity is guided by the electronic and steric effects of the C4 substituent. A similar strategy is applicable to 4-fluoro-1H-indole, where the fluorine atom directs the incoming electrophile. The reaction conditions are typically mild, providing a direct route to the desired this compound.

| Substrate | Reagent | Solvent | Temperature | Key Outcome | Citation |

|---|---|---|---|---|---|

| 4-Substituted Indole/Indazole | N-Bromosuccinimide (NBS) | Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2) | Room Temperature | Regioselective bromination at the C7 position. | nih.govresearchgate.net |

Introducing a fluorine atom onto an aromatic ring, particularly at a specific position of a bromoindole, presents a different set of challenges. Direct electrophilic fluorination is often difficult. Therefore, nucleophilic fluorination strategies are more commonly explored, though they require specific conditions to be effective. ucla.eduucla.edu

One potential pathway is a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated 7-bromoindole derivative. This typically requires the presence of strong electron-withdrawing groups to activate the ring for nucleophilic attack by a fluoride source. Another approach is the Halogen Exchange (Halex) reaction, which can be performed in polar aprotic solvents with fluoride salts like potassium fluoride (KF), cesium fluoride (CsF), or tetra-n-butylammonium fluoride (TBAF). acsgcipr.org These reactions often necessitate high temperatures and anhydrous conditions to proceed efficiently. acsgcipr.org A classic route to aryl fluorides is the Balz–Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt, though this requires the corresponding amine precursor. acsgcipr.org More modern methods may involve transition-metal-catalyzed C-H activation, but these often require specific directing groups to achieve the desired regioselectivity. rsc.org

Constructing the indole ring from precursors that already contain the desired halogenation pattern is a powerful strategy that circumvents the challenges of regioselective late-stage halogenation. This approach involves forming the heterocyclic pyrrole ring onto a pre-functionalized benzene core.

Drawing from established indole syntheses, a plausible route could start from a precursor like 1-amino-2-bromo-5-fluorobenzene. For example, a modified Leimgruber-Batcho indole synthesis could be employed, starting with the corresponding nitrotoluene derivative. A documented synthesis for 4-bromo-6-fluoro-1H-indole begins with 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, which undergoes condensation with DMF-DMA, followed by reductive cyclization using a reducing agent like Raney nickel and hydrazine to form the indole ring. chemicalbook.com A similar synthetic logic, starting with a 3-bromo-6-fluoro-2-nitrotoluene or a related aniline, could be applied to construct the this compound core.

Transition Metal-Catalyzed Coupling Reactions in the Derivatization of this compound

The bromine atom at the C7 position of this compound provides a reactive handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the core structure, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is essential for creating libraries of complex molecules for various applications.

Palladium catalysis is a cornerstone of modern organic synthesis, offering mild and efficient methods for bond formation. mdpi.com

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)–C(sp²) bonds. nih.govmdpi.com The reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. The 7-bromo position of the indole is an excellent substrate for this transformation, allowing for the introduction of various aryl and heteroaryl substituents. nih.govrsc.orgresearchgate.net The reaction is typically catalyzed by a Pd(0) complex, often generated in situ, in the presence of a base. youtube.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction allows for the introduction of primary and secondary amines at the C7 position of the indole core. The development of specialized phosphine-based ligands has been critical to the broad applicability and high efficiency of this transformation, even with challenging substrates like unprotected indoles. organic-chemistry.orgrsc.org Studies on unprotected 7-bromotryptophan have demonstrated the feasibility of this reaction in aqueous conditions, highlighting its robustness and potential for biological applications. rsc.org

| Reaction | Typical Pd Catalyst | Typical Ligand | Typical Base | Solvent System | Bond Formed | Citation |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, Pd(OAc)2 | Triphenylphosphine (PPh3) | Cs2CO3, K2CO3, K3PO4 | Dioxane/Water, Toluene | C-C (Aryl, Vinyl) | nih.govmdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | Pd(OAc)2, Pd2(dba)3 | XPhos, BrettPhos, BINAP | NaOtBu, KOtBu, Cs2CO3 | Toluene, Dioxane | C-N (Aryl/Alkyl Amines) | wikipedia.orgrsc.orglibretexts.org |

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classical and highly effective alternative to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds. rsc.orgrsc.org These reactions have seen a modern resurgence due to the development of new ligand systems that allow for milder reaction conditions. researchgate.net

The Ullmann coupling is particularly useful for the N-arylation of heterocycles and the synthesis of diaryl ethers. In the context of this compound, a copper-catalyzed reaction can be used to couple the C7 position with a variety of nucleophiles, including other indoles, phenols, and amines. researchgate.net A typical Ullmann C-N coupling involves heating the aryl halide with the amine in the presence of a copper(I) salt, such as copper(I) iodide (CuI), a base like potassium carbonate (K₂CO₃), and often a ligand such as 1,10-phenanthroline or an N,N'-disubstituted ethylenediamine. researchgate.netorganic-chemistry.org This methodology complements palladium-catalyzed reactions and can be more effective for certain substrates. rsc.org

| Reaction | Copper Source | Typical Ligand | Typical Base | Solvent | Bond Formed | Citation |

|---|---|---|---|---|---|---|

| Ullmann Condensation | CuI, Cu(OAc)2 | N,N'-Dimethylethylenediamine, 1,10-Phenanthroline | K2CO3, Cs2CO3 | Dioxane, DMF | C-N, C-O | rsc.orgresearchgate.netorganic-chemistry.org |

C-H Activation Methodologies for Further Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including indoles. chim.it While the C2 and C3 positions of the indole ring are inherently more reactive, significant progress has been made in the challenging regioselective functionalization of the less reactive C4–C7 positions on the benzenoid ring. chim.itnih.gov This is typically achieved using transition-metal catalysts in conjunction with a directing group (DG) attached to the indole, often at the N1 or C3 position. nih.govacs.org These methodologies are highly relevant for the further elaboration of the this compound core.

Transition-metal-catalyzed C-H activation, utilizing catalysts based on palladium (Pd), rhodium (Rh), iridium (Ir), cobalt (Co), and ruthenium (Ru), has enabled a variety of transformations at the C4-position, such as alkenylation, arylation, acylation, amidation, and halogenation. acs.org

Palladium-Catalyzed C-H Functionalization: Palladium catalysis is a prominent tool for indole C-H activation. By installing a suitable directing group, such as a formyl or acetyl group at the C3 position, selective C4-arylation can be achieved. nih.govacs.org For instance, Pd(II)-catalyzed C-H arylations of free (NH) indoles bearing a C3-carbonyl directing group have been demonstrated to yield C4-arylated products. acs.org Furthermore, a C4-selective fluoroalkylation of indoles has been developed using a Pd(OAc)₂ catalyst with a removable directing group at the C3 position, reacting with (1H, 1H-perfluoroalkyl)mesityliodonium triflate. nih.govrsc.org Such a strategy could be directly applied to introduce fluoroalkyl chains at the C5 or C6 position of the this compound scaffold, assuming appropriate precursor synthesis.

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have also proven effective for site-selective indole functionalization. A Rh(III)-catalyzed C-H activation at the C4-position has been achieved using a weakly coordinating trifluoroacetyl (COCF₃) group as the directing group. rsc.org This system can facilitate switchable hydroarylation and oxidative Heck-type reactions. rsc.orgresearchgate.net The application of such a strategy to a 3-(trifluoroacetyl)-7-bromo-4-fluoro-1H-indole derivative could enable the introduction of various substituents at the C5 position.

The table below summarizes representative C-H activation methodologies applicable for the functionalization of the indole core.

| Position | Transformation | Catalyst/Reagents | Directing Group (Position) | Reference |

|---|---|---|---|---|

| C4 | Arylation | Pd(II) / Aryl iodides | -CHO, -C(O)CH₃ (C3) | nih.govacs.org |

| C4 | Fluoroalkylation | Pd(OAc)₂ / Fluoroalkyliodonium triflate | Removable DG (C3) | nih.govrsc.org |

| C4 | Hydroarylation / Heck-type | Rh(III) / Maleimides | -COCF₃ (C3) | rsc.org |

| C7 | Arylation/Olefination | Rh(III) / Carboxylic acids | -P(tBu)₂ (N1) | researchgate.net |

| C2 | Trifluoroethylation | Pd(OAc)₂ / CF₃CH₂I | None (on NH-indole) | acs.org |

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of chiral indole derivatives is of paramount importance due to their prevalence in biologically active molecules. researchgate.net Catalytic asymmetric synthesis provides the most efficient route to these enantiopure compounds. researchgate.netnih.gov Methodologies such as asymmetric Friedel-Crafts reactions, cycloadditions, and dearomatization reactions, often catalyzed by chiral metal complexes or organocatalysts, can be applied to produce chiral derivatives of this compound. researchgate.netnih.gov

The catalytic asymmetric Friedel–Crafts reaction is a powerful method for forming C-C bonds and introducing chirality. nih.govmdpi.com Chiral metal complexes, such as those involving copper (Cu), nickel (Ni), or palladium (Pd), in combination with chiral ligands, are widely used. nih.govacs.org For example, the reaction of indoles with electrophiles like β-nitrostyrenes, catalyzed by a copper(I) complex with a chiral aziridine-phosphine ligand, can produce chiral 3-alkylated indoles with high enantioselectivity (up to 92% ee). mdpi.com The presence of a bromine atom, as in 5-bromoindole, has been shown to be compatible with these conditions, suggesting that this compound would also be a suitable substrate. mdpi.com

Organocatalysis offers a metal-free alternative for these transformations. Chiral phosphoric acids and bifunctional thiourea-tertiary amine catalysts have been successfully employed in enantioselective Friedel-Crafts alkylations of indoles. mdpi.com

Beyond point chirality, the synthesis of axially chiral indole derivatives is an emerging area. rsc.org A highly enantioselective synthesis of N-aminoindoles possessing N-N axial chirality has been achieved through asymmetric N-acylation catalyzed by a chiral isothiourea. rsc.org This highlights the expanding toolkit available for creating diverse chiral indole structures.

The following table details examples of asymmetric reactions used to generate chiral indole scaffolds.

| Reaction Type | Electrophile/Substrate | Catalyst System | Chirality Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | β-Nitrostyrenes | (CuOTf)₂·C₆H₆ / Chiral Aziridine-Phosphine | Point (C3) | Up to 92% | mdpi.com |

| Friedel-Crafts Alkylation | Nitroalkenes | Chiral PyBidine-Ni(OTf)₂ complex | Point (C3) | Up to 85% | acs.org |

| N-Acylation | N-Aminoindoles / Carboxylic anhydrides | Chiral Isothiourea (ITU) | Axial (N-N) | High | rsc.org |

| Cyclization | Allylic indoles/pyrroles | Iridium / Chiral Ligand | Point (polycyclic) | Up to 99% | nih.gov |

Photoredox Catalytic Approaches in the Synthesis of this compound Analogs

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. acs.orgrsc.org This approach, which utilizes light to generate reactive radical intermediates, has been widely applied to the synthesis and functionalization of indoles. rsc.orgnih.gov These methods provide powerful alternatives for constructing analogs of this compound.

Dual Catalysis Systems: A prominent strategy involves the combination of a photoredox catalyst with a transition metal catalyst, such as nickel. nih.gov This dual catalytic approach has been used to synthesize indolines from iodoacetanilides and alkenes with high regioselectivity. nih.govacs.orgorganic-chemistry.org The photoredox catalyst facilitates access to multiple oxidation states of the nickel catalyst, enabling challenging bond formations like C(sp³)–N reductive elimination. nih.gov This methodology could be adapted to construct complex fused ring systems starting from precursors derived from this compound.

Metal-Free Approaches: Metal-free photoredox reactions have also been developed for indole functionalization. For example, a visible-light-induced carbonylation of indoles with phenols, using elemental iodine (I₂) as a photosensitive initiator, allows for the synthesis of indole-3-carboxylates without a transition metal catalyst. acs.orgbohrium.com Another metal-free approach enables the synthesis of N-substituted indoles through a redox-neutral desulfonylative C(sp²)–H functionalization process. nih.gov Recently, a transition-metal-free, heterogeneous photocatalytic hydroboration of indoles has been reported to produce trans-boryl indolines, complementing existing copper-catalyzed methods that yield cis-isomers. nih.gov

These photoredox methods offer unique reaction pathways for accessing diverse indole analogs that may be difficult to obtain through traditional means.

| Transformation | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Indoline Synthesis (Annulation) | Nickel / Photoredox (Dual Catalysis) | Annulation of iodoanilides and alkenes; high regioselectivity. | nih.govacs.orgorganic-chemistry.org |

| C3-Carbonylation | I₂ (photosensitive initiator) / Visible Light | Metal-free synthesis of indole-3-carboxylates from indoles and phenols. | acs.orgbohrium.com |

| N-Substituted Indole Synthesis | Acridinium salt (photocatalyst) / Visible Light | Redox-neutral desulfonylative intramolecular C-N bond formation. | nih.gov |

| C(sp³)-H Arylation/Acylation | Nickel / Photoredox (Dual Catalysis) | Functionalization of the benzylic position of C3-alkyl indoles. | rsc.org |

| Hydroboration (Dearomatization) | Functionalized Carbon Nitride (heterogeneous PC) | Transition-metal-free synthesis of trans-boryl indolines. | nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry provide a framework for designing more sustainable chemical processes by minimizing waste, reducing energy consumption, and using less hazardous materials. acs.orguni-saarland.denih.gov These principles are increasingly being applied to the synthesis of important heterocyclic scaffolds like indole. researchgate.net

Atom Economy and Multicomponent Reactions (MCRs): One of the core principles of green chemistry is maximizing atom economy, which is the measure of how many atoms from the reactants are incorporated into the final product. acs.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are inherently atom-economical and step-efficient. rsc.org An innovative two-step synthesis of indoles from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides, involving an Ugi MCR, has been developed. This method proceeds under mild conditions in ethanol without a metal catalyst, significantly improving the ecological footprint compared to classical methods like the Fischer indole synthesis. rsc.orgrug.nlrsc.org Applying such a strategy using a appropriately substituted aniline could provide a green route to the this compound core.

Use of Greener Solvents and Catalysts: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a key goal of green chemistry. google.com Water is an ideal green solvent, and methods for synthesizing indole derivatives in aqueous media are being developed. google.comrsc.org Deep eutectic solvents (DESs), which are biodegradable and have low vapor pressure, are also emerging as green reaction media. tandfonline.com The synthesis of 3-substituted indoles has been demonstrated using a choline chloride:urea DES, often in combination with ultrasound to enhance reaction rates. tandfonline.com Furthermore, developing catalyst-free or reusable catalyst systems is crucial. google.comacs.org A chromatography- and catalyst-free methodology for synthesizing polysubstituted pyrrole-indole conjugates has been reported, highlighting a highly sustainable approach. acs.org

Energy Efficiency: Minimizing energy consumption is another important principle. nih.gov The use of microwave irradiation or ultrasound can often reduce reaction times and temperatures compared to conventional heating. researchgate.nettandfonline.com Photochemical reactions, as discussed in the previous section, utilize light as an energy source and can often be performed at room temperature. researchgate.net

By integrating these principles—such as employing MCRs, using green solvents like water or DESs, and utilizing energy-efficient techniques—the synthesis of this compound and its derivatives can be made significantly more sustainable.

Chemical Reactivity and Derivatization Pathways of 7 Bromo 4 Fluoro 1h Indole

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole nucleus is inherently electron-rich, rendering it susceptible to electrophilic attack. However, the regioselectivity of such reactions in 7-bromo-4-fluoro-1H-indole is influenced by the existing substituents. The electron-donating nitrogen atom preferentially directs electrophiles to the C3 position. Conversely, the electron-withdrawing halogen atoms at C4 and C7 deactivate the benzene (B151609) ring towards electrophilic substitution.

Electrophilic substitution reactions on indoles are a cornerstone of their functionalization. stackexchange.comresearchgate.net For this compound, electrophilic attack is anticipated to occur predominantly at the C3 position of the pyrrole (B145914) ring, which is the most nucleophilic site. stackexchange.com This is a general trait of indoles, as the resulting cationic intermediate can delocalize the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene ring. stackexchange.com

While specific examples of electrophilic substitution on this compound are not extensively documented in readily available literature, the principles of indole chemistry suggest that reactions such as Vilsmeier-Haack formylation (using phosphoryl chloride and dimethylformamide) would likely yield the corresponding 3-formyl derivative. Similarly, Mannich reactions would introduce an aminomethyl group at the C3 position.

A notable example of a related transformation is the C4-arylation of indoles, which can be achieved using palladium catalysis. nih.govacs.orgacs.org While this is a metal-catalyzed reaction, it involves the functionalization of a C-H bond on the indole ring, akin to an electrophilic substitution in terms of the position being modified. For instance, Pd(II)-catalyzed C-H arylation of 3-acetyl-7-bromo-1H-indole has been shown to proceed at the C4 position. acs.org

Nucleophilic aromatic substitution (SNAr) on the benzene portion of the indole ring is less common due to its electron-rich nature. However, the presence of the electron-withdrawing fluorine and bromine atoms can facilitate such reactions under specific conditions, particularly at the positions activated by these halogens. The generally accepted mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The bromine atom at the C7 position is a potential site for nucleophilic attack by strong nucleophiles.

| Reaction Type | Position | Expected Product | Reagents/Conditions |

| Electrophilic Substitution | C3 | 3-substituted indole | Vilsmeier-Haack, Mannich, etc. |

| Nucleophilic Aromatic Substitution | C7 | 7-substituted indole | Strong nucleophiles |

Reactions Involving the Indole Nitrogen (N-1) Position

The nitrogen atom of the indole ring is a key site for derivatization, allowing for the introduction of various substituents that can modulate the molecule's properties or serve as a handle for further transformations. Common reactions at the N-1 position include N-alkylation, N-arylation, and the introduction of protecting groups.

N-alkylation and N-arylation are typically achieved by treating the indole with an appropriate alkyl or aryl halide in the presence of a base. The indole nitrogen can be deprotonated by a strong base like sodium hydride to form a more nucleophilic indolide anion, which then reacts with the electrophile. bhu.ac.in The choice of base and reaction conditions can be crucial to avoid competing C3-alkylation.

Protecting the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. researchgate.net A variety of protecting groups can be employed, such as the benzenesulfonyl (Bs), tert-butoxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM) groups. researchgate.netacs.org These groups can be introduced by reacting the indole with the corresponding chloride (e.g., benzenesulfonyl chloride) or anhydride (B1165640) (e.g., di-tert-butyl dicarbonate) in the presence of a base. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-7-bromo-4-fluoro-1H-indole |

| N-Arylation | Aryl halide, Catalyst (e.g., Cu or Pd) | N-Aryl-7-bromo-4-fluoro-1H-indole |

| N-Protection | Protecting group precursor (e.g., Boc2O) | N-Protected-7-bromo-4-fluoro-1H-indole |

Functional Group Transformations at the Bromine and Fluorine Sites

The bromine atom at the C7 position is a particularly valuable handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this compound.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is a powerful tool for this purpose. nih.gov By reacting this compound with various boronic acids in the presence of a palladium catalyst and a base, a wide array of aryl or heteroaryl groups can be introduced at the C7 position. nih.gov

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form C-N bonds by coupling the bromoindole with amines. nih.govbeilstein-journals.org Similarly, C-O bonds can be formed through coupling with alcohols or phenols. nih.govbeilstein-journals.org

The direct nucleophilic substitution of the bromine atom is also a possibility, particularly with strong nucleophiles. The fluorine atom at C4 is generally less reactive towards nucleophilic substitution than bromine. However, under forcing conditions, it may also be displaced.

Another important transformation of the bromine atom is its conversion to a lithium species via metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium. The resulting 7-lithio-4-fluoro-1H-indole is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups at the C7 position. bhu.ac.in

| Transformation | Reagents/Conditions | Resulting Functional Group at C7 |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, Base | Aryl/Heteroaryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |

| C-O Coupling | Alcohol/Phenol, Pd catalyst, Base | Alkoxy/Aryloxy |

| Lithiation-Electrophilic Quench | Organolithium reagent, Electrophile | Various functional groups |

Formation of Fused Heterocyclic Systems Incorporating the 7-Bromo-4-fluoroindole Moiety

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations, where functional groups strategically placed on the indole ring or its substituents react to form new rings.

A notable example is the synthesis of triazoloquinolines. Starting from a bromo-substituted N-propargyl-indole, a palladium-catalyzed intramolecular C-H activation can lead to the formation of a fused quinoline (B57606) ring system containing a triazole moiety. nih.govresearchgate.net Specifically, a protocol has been developed for the synthesis of functionalized 7,10-dihydropyrrolo[3,2,1-ij] nih.govrsc.orgresearchgate.nettriazolo[4,5-c]quinolines from suitable bromo-substituted N-propargyl-indoles. nih.gov This transformation highlights the utility of the bromine atom as a key element in directing the cyclization process.

Intramolecular cyclization can also occur through other mechanisms. For instance, an intramolecular Heck reaction can be employed to construct fused ring systems. encyclopedia.pub Furthermore, cascade reactions initiated by photoredox catalysis can lead to the formation of complex polycyclic indole derivatives. acs.orgresearchgate.net

| Fused System | Synthetic Strategy | Key Starting Material Feature |

| Triazoloquinolines | Palladium-catalyzed intramolecular C-H activation | N-propargyl group and C7-bromo substituent |

| Pyrrolo[3,2,1-ij] nih.govrsc.orgresearchgate.nettriazolo[4,5-c]quinolines | Palladium-catalyzed C-H activation/cyclization | N-propargyl-triazole and C7-bromo substituent |

| Fused Polycyclic Indoles | Photoredox-catalyzed cascade cyclization | Appropriately substituted indole precursor |

Exploration of Rearrangement and Cascade Reactions

This compound and its derivatives can participate in rearrangement and cascade reactions, which are powerful strategies for rapidly building molecular complexity from simple starting materials. These reactions often involve a sequence of intramolecular transformations that proceed in a single pot.

A fascinating example is the domino C4-arylation/3,2-carbonyl migration of indoles. nih.govacs.orgresearchgate.net In this palladium-catalyzed process, a 3-acetylindole (B1664109) can first undergo arylation at the C4 position, followed by the migration of the acetyl group from the C3 to the C2 position. acs.org Studies on 3-acetyl-7-bromo-1H-indole have shown that the migration of the acetyl group is dependent on the reaction time and temperature. acs.org

Photoredox catalysis has emerged as a powerful tool for initiating radical cascade reactions. acs.orgbeilstein-journals.orgacs.org These reactions, often triggered by visible light, can generate radical intermediates from indole derivatives that then undergo a series of cyclization and bond-forming events to produce complex polycyclic structures. acs.org For example, photoredox-catalyzed radical decarboxylative cyclization of γ,γ-dimethylallyltryptophan derivatives has been developed to access 3,4-fused tricyclic indoles. beilstein-journals.org While not directly involving this compound, this illustrates the potential of applying such methodologies to appropriately functionalized derivatives of this scaffold.

| Reaction Type | Key Transformation | Catalyst/Conditions |

| Domino Reaction | C4-Arylation and 3,2-Carbonyl Migration | Palladium catalyst, specific time and temperature |

| Photoredox Cascade | Radical cyclization | Visible light, photocatalyst |

Biological Activities and Pharmacological Relevance of 7 Bromo 4 Fluoro 1h Indole Scaffolds

Structure-Activity Relationship (SAR) Studies of 7-Bromo-4-fluoro-1H-indole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound correlates with its biological activity. For halogenated indoles, these studies focus on the effects of different substituents, the positioning of the halogen atoms, and the molecule's three-dimensional conformation to optimize therapeutic efficacy. nih.gov

The biological efficacy of the this compound scaffold can be systematically tuned by introducing various substituents. The electron-withdrawing nature of the fluorine at the C-4 position and the bromine at the C-7 position creates a unique electronic environment that influences the reactivity and binding capabilities of the entire indole (B1671886) ring.

Research on related indole derivatives has shown that the type and position of substituents are critical. For instance, in the development of HIV-1 fusion inhibitors based on a bis-indole structure, modifications to the linkage between the indole rings significantly impacted activity, with 5-5' or 6-5' linkages showing reduced potency compared to a 6-6' linkage. nih.gov Similarly, studies on indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties found that chloro, hydroxy, and methoxy substitutions were beneficial for antimicrobial activity. nih.gov These findings underscore the principle that even minor structural modifications can lead to substantial changes in biological function, a key consideration in the rational design of drugs based on the this compound core.

| Indole Scaffold | Substituent/Modification | Position(s) | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Bis-indole | Linkage Position | 5-5', 6-5', 5-6' | Reduced antiviral activity compared to 6-6' linkage | nih.gov |

| Indole-Triazole | Chloro (Cl) | Various | Beneficial for antimicrobial activity | nih.gov |

| Indole | Chlorine (Cl), Bromine (Br) | 4 and 5 | Enhanced antibacterial activity | nih.gov |

| Indole | Various | 7 | Reported as unfavorable for antibacterial activity in some QSAR models | nih.gov |

| Ergoline (Indole Alkaloid) | Bromine (Br) | - | 10-fold improvement in 5-HT2B receptor binding affinity | nih.gov |

The position and electronic properties of halogen atoms on the indole scaffold are paramount in determining receptor binding affinity and specificity. nih.gov Halogens, particularly bromine and iodine, can form a specific type of non-covalent interaction known as a halogen bond. This interaction occurs between the electropositive region on the outer side of the halogen atom (the σ-hole) and an electronegative site, such as a backbone carbonyl oxygen in a protein. nih.govacs.org

The strength of this interaction is tunable, increasing with the size and polarizability of the halogen atom (I > Br > Cl > F). acs.org Studies on serotonin 5-HT2B receptor ligands demonstrated that introducing bromine to an ergoline scaffold improved binding affinity tenfold, an effect attributed to the formation of a halogen bond with the protein backbone. nih.gov

The position of the halogen is critical. A quantitative structure-activity relationship (QSAR) analysis of indole derivatives revealed that nucleophilic substitutions like chlorine and bromine at the C-4 and C-5 positions enhanced antibacterial activity, whereas substitutions at the C-7 position were found to have unfavorable effects in that specific model. nih.gov Conversely, other studies have identified potent biological activity in 7-halogenated indoles, such as 7-fluoroindole, which exhibits antivirulence properties. researchgate.netnih.gov This highlights that the optimal substitution pattern is highly dependent on the specific biological target. The precise placement of the bromine at C-7 and fluorine at C-4 in the this compound scaffold dictates its potential to form specific halogen bonds and other interactions within a receptor's binding pocket, thereby defining its pharmacological profile.

The bioactive conformation of a molecule is its specific three-dimensional arrangement when bound to a biological target. The relatively rigid bicyclic structure of the indole core limits the number of possible conformations, which can be an advantage in drug design. The specific substitution pattern of this compound further restricts its conformational freedom.

Antimicrobial Activities of this compound Compounds

Indole and its derivatives are recognized for their significant antimicrobial properties, acting against a wide range of pathogens through various mechanisms of action. chula.ac.thresearchgate.net Halogenation of the indole ring has been shown to be a successful strategy for enhancing this activity.

Halogenated indoles have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives such as 4-chloroindole and 5-bromoindole have shown activity against the Gram-negative pathogen Vibrio parahaemolyticus. nih.gov Furthermore, certain halogenated indoles can synergize with conventional antibiotics, enhancing their efficacy. Studies have shown that compounds like 4-fluoroindole and 7-bromoindole can increase the susceptibility of the opportunistic pathogen Pseudomonas aeruginosa to aminoglycoside antibiotics. asm.org

Rather than directly killing bacteria, some indole derivatives act as antivirulence agents. For example, 7-fluoroindole has been shown to inhibit biofilm formation and reduce the production of various virulence factors in P. aeruginosa without affecting the growth of planktonic cells. researchgate.netnih.gov This approach may exert less selective pressure for the development of resistance. Synthetic indole derivatives have also shown efficacy against problematic resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound | Bacterial Species | Type | Observed Activity/Effect | Reference |

|---|---|---|---|---|

| 4-Fluoroindole, 7-Bromoindole | Pseudomonas aeruginosa | Gram-Negative | Enhances susceptibility to aminoglycoside antibiotics | asm.org |

| 7-Fluoroindole | Pseudomonas aeruginosa | Gram-Negative | Inhibits biofilm formation and virulence factor production | researchgate.netnih.gov |

| 5-Iodoindole | Escherichia coli, Staphylococcus aureus | Gram-Negative/Positive | Eradicates persister cells and inhibits biofilm formation | researchgate.netasm.org |

| 4-Chloroindole, 5-Bromoindole | Vibrio parahaemolyticus | Gram-Negative | Antibacterial activity (MIC 50 μg/mL) | nih.gov |

| Indole-Triazole Derivative (3d) | MRSA (S. aureus) | Gram-Positive | Potent activity (MIC 6.25 µg/mL) | nih.gov |

| Indole-Thiadiazole Derivative (2h) | S. aureus | Gram-Positive | Potent activity (MIC 6.25 µg/mL) | nih.gov |

The indole scaffold is also a promising framework for the development of novel antifungal agents. chula.ac.th Research has shown that certain halogenated indoles possess antifungal properties. For example, 4-fluoroindole and 7-fluoroindole significantly inhibit mycelial growth in the plant-pathogenic fungus Botrytis cinerea. asm.org

More complex indole derivatives have demonstrated broad-spectrum antifungal efficacy. A series of 1H-indole-4,7-diones showed good activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net Additionally, indole derivatives incorporating triazole and thiadiazole heterocycles were found to be highly active against C. krusei, with one indole-triazole compound identified as a particularly promising lead. nih.gov These findings suggest that the this compound core could serve as a valuable starting point for the synthesis of new antifungal compounds.

| Compound/Scaffold | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| 4-Fluoroindole, 7-Fluoroindole | Botrytis cinerea | Significant inhibition of mycelial growth | asm.org |

| 1H-Indole-4,7-diones | Candida krusei, Cryptococcus neoformans, Aspergillus niger | Good antifungal activity | researchgate.net |

| Indole-Triazole Derivatives | Candida krusei | High activity, identified as a promising lead | nih.gov |

| Indole-Thiadiazole Derivatives | Candida albicans, Candida krusei | Moderate to good activity (MIC 3.125-50 µg/mL) | nih.gov |

Antitubercular Potential and Mechanisms of Action

Currently, there is a lack of published research specifically investigating the antitubercular activity of this compound or its direct derivatives. The potential of this specific scaffold against Mycobacterium tuberculosis remains an unexplored area in medicinal chemistry.

General studies on other substituted indoles have shown that halogenation can influence antitubercular efficacy. For instance, research on indole-2-carboxamides revealed that the presence of a single bromo group at the 6-position of the indole ring could significantly enhance activity compared to unsubstituted analogues. However, without direct experimental data on the 7-bromo-4-fluoro substitution pattern, its contribution to antitubercular potential cannot be determined.

Antiviral and Anti-HIV Applications of this compound Derivatives

The 4-fluoro-indole core has been identified as a promising scaffold for the development of antiviral agents, particularly as inhibitors of HIV-1 attachment. Research into a series of substituted indole derivatives has highlighted the importance of modifications at the C7 position for potency and pharmacokinetic properties.

In one study, a series of carboxamides were synthesized at the C7 position of a 4-fluoro-substituted indole nucleus to explore the structure-activity relationship (SAR) of HIV-1 attachment inhibitors nih.gov. This investigation led to the identification of heteroaryl carboxamide inhibitors with picomolar (pM) potency in cell-based assays against a pseudotype virus nih.gov. A simple methyl amide derivative from this series demonstrated a favorable profile, including good stability in human liver microsomes and membrane permeability, which translated to promising pharmacokinetic properties in preclinical models nih.gov. These findings underscore that the this compound scaffold, by virtue of its 4-fluoro-indole core and substitution at the 7-position, represents a framework with potential for designing novel, orally bioavailable anti-HIV agents nih.gov.

Anticancer and Antitumor Properties

The 7-bromo-1H-indole moiety has been incorporated into novel hybrid molecules to explore their potential as anticancer agents. These studies suggest that the scaffold can serve as a valuable component in the design of targeted cancer therapies.

Derivatives of 7-bromo-1H-indole have been synthesized and evaluated as inhibitors of key drivers in cancer progression, such as the epidermal growth factor receptor (EGFR). EGFR is a primary factor in the development of non-small-cell lung cancer (NSCLC), making it a significant therapeutic target nih.gov.

A novel benzofuran–indole hybrid, 7-Bromo-3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole , was synthesized as part of a library of compounds designed to inhibit EGFR nih.gov. In vitro studies demonstrated that this class of compounds exhibits anticancer activity against NSCLC cell lines, including PC9 and A549, by inhibiting phosphorylated EGFR nih.gov. Further evaluation of related benzofuran-indole hybrids showed potent cytotoxicity in PC9 cells and an ability to block the EGFR signaling pathway, which is crucial for cancer cell viability and migration nih.gov. One of the lead compounds in the study also showed significant inhibitory effects against the drug-resistant L858R/T790M double mutant of EGFR nih.gov.

Table 1: Anticancer Activity of Selected Benzofuran-Indole Hybrids

| Compound ID | Target Cell Line | Activity |

|---|---|---|

| 8e | PC9 | Significant inhibition of EGFR phosphorylation; Potent cytotoxicity |

| 8g | PC9 | Weak reduction of p-EGFR levels; Potent cytotoxicity |

| 8aa | PC9, A549 | Selective anticancer effects; Significant inhibition of L858R/T790M EGFR |

This table is based on data for benzofuran-indole hybrids, including a 7-bromo-1H-indole derivative, as reported in studies on EGFR inhibitors. nih.gov

While specific studies on apoptosis induction by this compound are not available, the broader family of indole derivatives is known to exert anticancer effects by triggering programmed cell death, or apoptosis nih.gov. Apoptosis is a critical mechanism for eliminating cancerous cells and is a primary endpoint for many cancer therapies nih.gov.

The general mechanisms by which indole-based compounds induce apoptosis include:

Tubulin Polymerization Inhibition: Some indole derivatives disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis nih.gov.

Inhibition of DNA Topoisomerases: These enzymes are crucial for DNA replication. Their inhibition by certain indole compounds leads to DNA damage and triggers apoptosis nih.gov.

Kinase Inhibition: As seen with the 7-bromo-1H-indole derivative targeting EGFR, inhibiting signaling pathways that promote cell survival can lead to the activation of apoptotic pathways nih.gov.

Studies on other brominated heterocyclic compounds have also demonstrated pronounced pro-apoptotic activity, suggesting that the presence of bromine atoms can be a key feature for inducing cell death in cancer cells mdpi.com.

Drug resistance is a major obstacle in cancer chemotherapy. The indole scaffold is considered a valuable resource in the development of novel agents to overcome this challenge researchgate.net. Several indole-containing compounds are already used clinically for cancers that may have developed resistance to other treatments researchgate.net.

The potential for indole derivatives to act on diverse cellular targets is a key reason for their effectiveness against resistant cancers researchgate.net. For example, the benzofuran-indole hybrid containing the 7-bromo-1H-indole moiety was developed as a novel EGFR inhibitor to address drug resistance in NSCLC treatment nih.gov. The lead compound from that study showed significant activity against the T790M EGFR mutation, which is a common cause of resistance to first-generation EGFR inhibitors nih.gov. This highlights the potential utility of the this compound scaffold in designing next-generation therapeutics capable of overcoming established resistance mechanisms.

Anti-inflammatory and Immunomodulatory Effects

There is currently no specific research available on the anti-inflammatory or immunomodulatory effects of this compound or its direct derivatives. While the broader class of indole-containing molecules is known to possess a wide range of biological activities, including anti-inflammatory properties, this particular area remains uninvestigated for this specific scaffold researchgate.net. Further research is needed to determine if the unique halogenation pattern of this compound confers any meaningful activity in modulating inflammatory or immune responses.

Neuropharmacological Activities and Anticholinesterase Potential

The indole framework is a common feature in many neuroactive compounds. The introduction of halogen atoms can influence the lipophilicity, electronic properties, and binding interactions of these molecules with various receptors and enzymes in the central nervous system.

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterase enzymes (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) is a key therapeutic strategy. The indole scaffold has been extensively used to design potent cholinesterase inhibitors. Although no direct anticholinesterase data for this compound has been reported, studies on other substituted indoles suggest potential activity. Simple indoles with substitutions on the benzene (B151609) ring have shown some inhibitory activity against eel-AChE, and the addition of a side chain at the pyrrole (B145914) ring can significantly improve this activity nih.gov.

A study on novel benzofuran-based 1,2,4-triazole derivatives, which included a 5-bromo-substituted scaffold, demonstrated significant acetylcholinesterase inhibitory potential nih.gov. This suggests that the presence of a bromine atom on a heterocyclic core can be favorable for anticholinesterase activity. The following table summarizes the anticholinesterase activity of a representative bromo-substituted heterocyclic compound.

| Compound | Target | IC50 (µM) |

| 5-Bromobenzofuran-triazole derivative (10d) | AChE | 0.55 ± 1.00 |

Table 1: Anticholinesterase activity of a bromo-substituted benzofuran-triazole derivative. Data is presented as the mean ± standard deviation.

Given these findings, it is plausible that this compound and its derivatives could exhibit noteworthy neuropharmacological and anticholinesterase activities, warranting further investigation.

Interventions in Metabolic Disorders (e.g., Antidiabetic, Antihypertensive)

Indole derivatives have emerged as promising candidates for the management of metabolic disorders, including diabetes and hypertension. The substitution pattern on the indole ring plays a crucial role in defining their activity.

Antidiabetic Potential:

The inhibition of enzymes such as α-amylase and α-glucosidase is a validated approach for controlling postprandial hyperglycemia in diabetic patients. A study on hybrid indole-oxadiazole linked thiazolidinone derivatives revealed that compounds with fluorine substitutions exhibited excellent inhibitory activity against both α-amylase and α-glucosidase, surpassing the standard drug acarbose in some cases mdpi.com.

Furthermore, a patent for novel indole derivatives with halogen substitutions at the 4-position of the indole ring described their activity as inhibitors of sodium-dependent glucose transporters (SGLT), which are involved in glucose reabsorption in the kidneys. This indicates a potential mechanism for blood glucose lowering effects.

The following table presents the α-amylase and α-glucosidase inhibitory activities of a fluoro-substituted indole derivative.

| Compound | Target Enzyme | IC50 (µM) |

| Fluoro-substituted indole-oxadiazole-thiazolidinone (Analog 15) | α-amylase | - |

| α-glucosidase | - |

Table 2: In vitro antidiabetic activity of a fluoro-substituted indole derivative. Note: Specific IC50 values for analog 15 were not provided in the abstract, but it was highlighted as having a stronger inhibition profile.

Antihypertensive Activity:

Indole and its analogs have been investigated for their antihypertensive properties. A review of various indole and indazole derivatives highlighted their potential to lower blood pressure through different mechanisms arabjchem.orgresearchgate.net. One study focused on a series of 1-((imidazolidin-2-yl)imino)-1H-indole analogues and their affinity for α-adrenoceptors. A 7-fluoro substituted analogue demonstrated a significant anti-blood pressure effect and bradycardia activity in vivo arabjchem.org.

Another study described the synthesis and antihypertensive activity of N-acetamido substituted indole derivatives, with some compounds showing a significant reduction in arterial pressure in spontaneously hypertensive rats nih.gov. The table below summarizes the antihypertensive activity of a 7-fluoroindole derivative.

| Compound | Dose (µg/kg i.v.) | Effect on Blood Pressure |

| 7-fluoro analogue 87c | 10 | Most obvious anti-blood pressure effect |

Table 3: Antihypertensive effect of a 7-fluoro substituted indole analogue.

These findings suggest that the this compound scaffold could be a promising starting point for the design of novel antidiabetic and antihypertensive agents.

Investigation of Other Broad Spectrum Biological Activities and Therapeutic Potential

The indole nucleus is known for its versatility, and its derivatives often exhibit a wide range of biological activities beyond those previously mentioned. While specific studies on this compound are lacking, the broader family of indole derivatives has been explored for various therapeutic applications.

Indole derivatives have been reported to possess antimicrobial, antitumor, hypoglycemic, anti-inflammatory, analgesic, and antipyretic activities nih.gov. The substitution at the 3-position of the indole ring is a common strategy to develop compounds with diverse pharmacological profiles nih.gov.

A review on the biological activity of indole derivatives highlights their potential in combating bacterial, malarial, fungal, viral, tubercular, and HIV infections researchgate.net. The ability of the indole framework to mimic peptide structures and bind to various enzymes provides vast opportunities for the development of novel drugs with distinct mechanisms of action researchgate.net.

The synthesis of indole-based inhibitors of bacterial cystathionine γ-lyase (bCSE) has been reported, with 6-bromoindole being a key building block. The inhibition of bCSE can enhance the sensitivity of bacteria to antibiotics, indicating a potential role for bromo-indole derivatives in combating antibiotic resistance nih.gov.

Computational and Theoretical Investigations of 7 Bromo 4 Fluoro 1h Indole

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. niscpr.res.in It allows for the calculation of various parameters that provide insight into the molecule's stability, reactivity, and electronic behavior. For halogenated indoles, DFT calculations are instrumental in understanding how the electron-withdrawing and donating effects of the substituents modulate the characteristics of the indole (B1671886) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Distribution)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. academie-sciences.frpku.edu.cn

Table 1: Illustrative Frontier Molecular Orbital Properties for 7-Bromo-4-fluoro-1H-indole (Note: These values are hypothetical, based on typical results for similar halogenated heterocyclic compounds from DFT calculations at the B3LYP/6-311+G(d,p) level, and serve for illustrative purposes.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability. |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 3.85 eV | Global measure of electron-attracting tendency. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. acs.org This analysis provides quantitative insight into intramolecular and intermolecular interactions, such as hyperconjugation and halogen bonding, which contribute to molecular stability. nih.gov

The most significant interactions are identified by their second-order perturbation energy, E(2). A higher E(2) value indicates a stronger electronic interaction. For a molecule like this compound, NBO analysis can reveal:

Hyperconjugative interactions: Electron delocalization from lone pairs (LP) of the nitrogen, fluorine, and bromine atoms into the antibonding (σ* or π) orbitals of the ring system. For example, an LP(N) → π(C-C) interaction would indicate the delocalization of nitrogen's lone pair into the indole ring, a key feature of its aromaticity and reactivity.

Intramolecular charge transfer: The analysis quantifies the charge transfer that stabilizes the molecule. bohrium.com

Nature of noncovalent bonds: In studying dimers or ligand-receptor complexes, NBO can quantify the stabilization energy arising from halogen bonds (e.g., LP(O) → σ(C-Br)) or hydrogen bonds (e.g., LP(O) → σ(N-H)). mdpi.com

A computational study on the related compound 6-bromo-4-fluoro-oxindole showed significant NBO interactions, highlighting the role of orbital overlaps in its crystal packing. nih.gov

Prediction of Chemical Reactivity and Active Sites

By combining FMO analysis with the calculation of the Molecular Electrostatic Potential (MEP), DFT can predict the most likely sites for chemical reactions. The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. bohrium.com

Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. For indoles, this is often found around the pyrrole (B145914) ring, particularly the C3 position.

Blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. In this compound, a region of positive potential, known as a σ-hole, is predicted on the outer side of the bromine atom along the C-Br bond axis, making it a potential halogen bond donor. mdpi.com The hydrogen on the indole nitrogen (N-H) is also a site of positive potential, making it a hydrogen bond donor.

This analysis helps in rationalizing the observed regioselectivity in chemical reactions and designing interactions with biological targets.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for understanding how a ligand, such as this compound, interacts with a biological target like a protein or enzyme. mdpi.com

After an initial binding pose is predicted using molecular docking, MD simulations are run to assess the stability of the ligand-protein complex. A recent study on a novel 1H-indole derivative designed as a VEGFR-2 inhibitor successfully used MD simulations to confirm that the ligand remained stably bound within the active site over a 100-nanosecond simulation. mdpi.com The simulations provide valuable information on:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, researchers can determine if the binding pose is stable or if the ligand dissociates.

Key Interactions: MD simulations reveal the dynamic nature of noncovalent interactions, such as hydrogen bonds and halogen bonds, showing how often they form and break, and their average distances.

Conformational Changes: The simulation can show if the ligand or protein undergoes conformational changes upon binding, which can be critical for biological function.

Binding Free Energy: Techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to calculate the binding free energy, providing a quantitative measure of binding affinity. For the VEGFR-2 inhibitor, the calculated binding energy was -40.38 kcal/mol, indicating strong and favorable binding. mdpi.com

While no specific MD simulations for this compound have been published, this methodology would be essential to validate its potential as an inhibitor for any given protein target.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). acs.org By calculating the theoretical ¹H, ¹³C, and ¹⁹F NMR spectra, chemists can:

Confirm the structure of the synthesized molecule by comparing theoretical and experimental spectra. researchgate.net

Assign specific peaks in the experimental spectrum to the correct atoms in the molecule. mdpi.com

Understand the effects of substituents on the electronic environment of each nucleus.

The chemical shift of the indole N-H proton is highly dependent on the solvent and its hydrogen-bonding capability. ipb.pt The ¹⁹F chemical shift is particularly sensitive to the local environment, making it a valuable probe in both small molecules and proteins.

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: These values are hypothetical, based on typical chemical shifts for substituted indoles and serve for illustrative purposes. Predictions are relative to TMS for ¹H and ¹³C.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N1-H | 8.3 - 8.6 | - |

| C2 | 7.2 - 7.4 | 125 - 127 |

| C3 | 6.5 - 6.7 | 102 - 104 |

| C3a | - | 128 - 130 |

| C4 | - | 155 - 158 (CF) |

| C5 | 6.9 - 7.1 | 110 - 112 |

| C6 | 7.2 - 7.4 | 123 - 125 |

| C7 | - | 115 - 117 (CBr) |

| C7a | - | 135 - 137 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-visible range. This calculation provides the absorption wavelengths (λ_max) and oscillator strengths (f), which relate to the intensity of the absorption bands. For indole, the characteristic absorption bands are due to π → π* transitions within the aromatic system.

Analysis of Halogen Bonding and Other Noncovalent Interactions in Biological Recognition

Noncovalent interactions are the primary forces driving the recognition and binding of a ligand to a biological target. acs.orgontosight.ai In this compound, several such interactions are critical.

Halogen Bonding: The halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. acs.orgacs.org The strength of the σ-hole increases with the polarizability of the halogen (I > Br > Cl >> F). Therefore, the bromine atom at the C7 position of the indole is a potential halogen bond donor, while the highly electronegative fluorine atom is not. mdpi.com Computational analysis of the MEP map can visualize this positive σ-hole on the bromine atom. In a protein binding pocket, this bromine could form a stabilizing halogen bond with the backbone carbonyl oxygen of an amino acid or the side chain of residues like serine, aspartate, or glutamate. acs.org

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. This interaction is fundamental to the binding of many indole-based inhibitors and natural products. Kinetic studies on thiourea-catalyzed reactions with indoles have shown that the N-H hydrogen bond plays a crucial organizing role in the transition state assembly. harvard.edu

π-Interactions: The electron-rich aromatic surface of the indole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. It can also engage in cation-π interactions with positively charged residues like lysine (B10760008) or arginine.

A detailed computational study of the related compound 6-bromo-4-fluoro-oxindole used QTAIM and NBO analyses to characterize the intermolecular forces in its crystal structure. nih.gov The study identified N-H···O hydrogen bonds and Br···Br type I halogen bonds as key stabilizing interactions, providing a model for how the interplay of these forces can be analyzed computationally for this compound. nih.gov

In Silico Screening and Virtual Ligand Design Based on this compound Scaffolds

In silico screening and virtual ligand design are powerful computational techniques that accelerate the drug discovery process by identifying promising lead compounds from large databases before their physical synthesis and testing. orientjchem.org The this compound scaffold serves as an attractive starting point for these computational explorations due to the unique properties conferred by its halogen substituents. The fluorine at position 4 can enhance metabolic stability and binding affinity, while the bromine at position 7 provides a lipophilic and sterically defined interaction point, which can also participate in halogen bonding. nih.gov

Virtual screening campaigns often employ molecular docking to predict the binding orientation and affinity of ligands to a biological target. orientjchem.orgresearchgate.net For indole-based scaffolds, common targets include protein kinases (e.g., VEGFR-2, EGFR, PIM1), tubulin, and various enzymes. mdpi.comderpharmachemica.comnih.gov While specific docking studies on this compound are not widely published, research on analogous halogenated indoles provides significant insights. For instance, molecular docking has been used to model the interaction of bromo- and fluoro-substituted indoles with the colchicine-binding site of β-tubulin and to rationalize their anticancer activity. nih.gov Similarly, studies on other 7-substituted indoles have shown that this position is critical for achieving high activity in various biological models. vliz.bepnrjournal.com

In virtual ligand design, the this compound core can be elaborated with various functional groups to optimize interactions with a target's active site. Computational tools can predict how modifications at the N1, C2, or C3 positions might enhance binding affinity or improve pharmacokinetic properties. For example, ligand-based virtual screening, which uses the structure of a known active compound as a template, has successfully identified novel indole derivatives as potent inhibitors of Mycobacterium tuberculosis DNA gyrase. acs.orgnih.gov The this compound scaffold, with its distinct electronic and steric profile, is a prime candidate for such scaffold-hopping and optimization strategies aimed at discovering next-generation therapeutics.

Table 1: Examples of In Silico and Biological Studies on Halogenated Indole Derivatives

| Compound/Derivative Class | Target/Activity | Computational Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Halogenated Indoles | Antivirulence in Vibrio campbellii | Structure-Activity Relationship (SAR) | 7-substituted indoles (including 7-bromo and 7-fluoro) are highly active in protecting brine shrimp from infection. | vliz.be |

| Brominated Isatins | Anti-inflammatory (NO, TNFα inhibition) | Structure-Activity Relationship (SAR) | The position of the bromine atom significantly affects activity; 5-Br > 6-Br > 7-Br for NO inhibition. | mdpi.com |

| Indole-based Benzamides | Estrogen Receptor α (ERα) Modulation | Molecular Docking | Substitutions at the 7th position of the benzamide (B126) on an indole scaffold show promising interactions. | pnrjournal.com |

| Indole-Chalcone Derivatives | Tubulin Polymerization Inhibition | Molecular Docking | Compounds showed strong binding interactions with α,β-tubulin. | nih.gov |

| Indole-Sulfonamide Derivatives | Anticancer (MOLT-3 cell line) | Molecular Docking, QSAR | Halogen-substituted analogs displayed higher potency. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. orientjchem.org By identifying the key molecular properties (descriptors) that govern activity, QSAR models can predict the potency of novel compounds and guide the rational design of more effective molecules. nih.gov This approach is particularly valuable for optimizing lead compounds derived from scaffolds like this compound.

While a specific QSAR model for this compound derivatives was not found in the reviewed literature, numerous QSAR studies on other indole derivatives have been successfully conducted, demonstrating the utility of this approach. derpharmachemica.comnih.govresearchgate.net For example, 2D and 3D-QSAR models have been developed for indolinone derivatives as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR-2), a key target in cancer therapy. derpharmachemica.com These models use descriptors related to steric, electrostatic, and hydrophobic fields to predict anticancer activity. Another study successfully generated a robust 2D-QSAR model for thiosemicarbazone-indole derivatives to predict their anticancer properties. orientjchem.org

To develop a QSAR model for derivatives of this compound, a dataset of analogs with measured biological activity (e.g., IC₅₀ values) would be required. From the structure of each analog, a wide range of molecular descriptors would be calculated, including:

Electronic Descriptors: Describing the distribution of electrons (e.g., partial charges, dipole moment, HOMO/LUMO energies). The electronegative fluorine and the polarizable bromine atoms would significantly influence these parameters.

Steric Descriptors: Quantifying the size and shape of the molecule (e.g., molecular weight, molar refractivity, surface area).

Hydrophobic Descriptors: Representing the molecule's lipophilicity (e.g., LogP), which is crucial for membrane permeability and binding to hydrophobic pockets in proteins.

Topological Descriptors: Numerical indices that describe the connectivity and branching of atoms within the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation linking a selection of these descriptors to the observed biological activity. derpharmachemica.comnih.gov A predictive QSAR model for this compound analogs could accelerate the identification of derivatives with enhanced therapeutic potential, for instance, as kinase inhibitors or antimicrobial agents. nih.govacs.org

Table 2: Illustrative Data for a Hypothetical QSAR Study of Indole Derivatives

| Compound ID | Substituent (R) | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Biological Activity (pIC₅₀) |

|---|---|---|---|---|---|

| IND-01 | -H | 2.15 | 49.5 | 2.01 | 5.30 |

| IND-02 | -Cl | 2.86 | 54.5 | 2.95 | 5.95 |

| IND-03 | -CH₃ | 2.65 | 54.1 | 2.23 | 5.72 |

| IND-04 | -OCH₃ | 2.12 | 55.7 | 2.88 | 6.15 |

| IND-05 | -NO₂ | 1.85 | 55.2 | 5.10 | 4.98 |

Note: This table is for illustrative purposes only and does not represent real experimental data for this compound derivatives.

Future Research Directions and Therapeutic Prospects for 7 Bromo 4 Fluoro 1h Indole

Development of Novel 7-Bromo-4-fluoro-1H-indole-based Drug Candidates

The this compound core structure is a key intermediate in the synthesis of more complex pharmaceutical compounds. Its value has been particularly demonstrated in the development of antiviral and anticancer agents.

One of the most notable applications is in the creation of HIV-1 entry inhibitors. The this compound moiety is a critical component in the synthesis of compounds like SC55, which are designed to block the virus from entering host cells. Further research is focused on creating new generations of these inhibitors with improved potency and pharmacokinetic profiles. For instance, derivatives of (7-Bromo-4-fluoro-1H-indol-3-yl)methanamine are being investigated as potential HIV protease inhibitors, where the bromine atom at the C7 position is thought to enhance hydrophobic interactions with the viral capsid.

In the realm of oncology, this compound has shown promise as a scaffold for anticancer drugs. In vitro studies have demonstrated that derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 15 µM and 20 µM, respectively. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways. Future work will likely involve the synthesis and evaluation of a wider range of derivatives to identify candidates with greater efficacy and selectivity for cancer cells.

Exploration of New Biological Targets and Signaling Pathways

The therapeutic potential of this compound is intrinsically linked to its ability to interact with various molecular targets and modulate key signaling pathways. Current research indicates that this compound can influence pathways involved in cell proliferation, apoptosis, and inflammation.

Future research will aim to precisely identify the specific enzymes, receptors, and other proteins that serve as direct binding partners for this compound and its derivatives. This will involve a combination of experimental techniques, such as affinity chromatography and proteomics, alongside computational modeling to predict potential binding sites.

A deeper understanding of how these interactions translate into the modulation of signaling cascades is another critical area of investigation. For example, in the context of cancer, research will focus on elucidating how these compounds interfere with pathways that are commonly dysregulated in tumor cells. In neurodegenerative diseases, where pyrazolo[1,5-a]pyridine (B1195680) derivatives with similar halogenation patterns have shown potential as kinase inhibitors, exploring the effects of this compound derivatives on neuronal signaling pathways could open up new therapeutic avenues.

Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new drug candidates based on the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are invaluable tools. While specific HTS campaigns for this particular indole (B1671886) are not extensively documented, the principles have been widely applied to indole libraries in general. mckendree.eduacs.orgresearchgate.net

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the substituents at different positions on the indole ring. For this compound, this could involve modifications at the N1, C2, and C3 positions. Palladium-catalyzed coupling reactions, such as the Sonogashira and Suzuki reactions, are well-suited for creating diverse libraries from the 3-iodoindole precursor. researchgate.net

Once these libraries are generated, HTS can be employed to rapidly screen thousands of compounds for activity against a specific biological target or for a desired phenotypic effect. frontiersin.org This approach significantly increases the chances of identifying "hit" compounds with promising therapeutic properties, which can then be selected for further optimization.

Rational Design of Derivatives with Enhanced Efficacy, Selectivity, and Reduced Toxicity

Rational drug design, guided by an understanding of structure-activity relationships (SAR) and computational modeling, is a powerful strategy for optimizing lead compounds. For this compound, the halogen substituents play a crucial role in its biological activity. ump.edu.pl

The bromine atom at the 7-position and the fluorine atom at the 4-position create a unique electronic and steric profile that influences how the molecule interacts with its biological targets. smolecule.com For example, the introduction of a methyl group at the N-1 position of some indole derivatives has been shown to significantly enhance anticancer activity. nih.gov Similarly, the addition of an ester derivative at the C3 position, as in Methyl 7-bromo-4-fluoroindole-3-carboxylate, increases lipophilicity, which can affect the compound's pharmacokinetic properties.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to predict the properties of new derivatives and to understand their interactions with target proteins at the molecular level. This in silico approach, combined with experimental data, allows for the iterative design of new analogs with improved efficacy, greater selectivity for the intended target, and a reduced potential for off-target effects and toxicity. nih.gov

Addressing Emerging Healthcare Challenges Through Halogenated Indole Scaffold Modification

The modification of the this compound scaffold holds significant promise for addressing some of the most pressing healthcare challenges of our time, including antimicrobial resistance and the need for more effective cancer therapies. mdpi.com

The emergence of multidrug-resistant (MDR) bacteria is a global health crisis. Research has shown that this compound exhibits promising antitubercular activity, with efficacy against Mycobacterium tuberculosis H37Rv at concentrations as low as 0.625 μg/mL. This makes it a valuable starting point for the development of new antibiotics that can overcome existing resistance mechanisms. Furthermore, halogenated indoles, in general, have been shown to enhance the susceptibility of bacteria like Pseudomonas aeruginosa to existing antibiotics. nih.gov

In oncology, the ability of indole derivatives to target multiple pathways involved in cancer progression makes them attractive candidates for the development of novel therapeutics. nih.gov By modifying the this compound scaffold, it may be possible to create compounds that are effective against drug-resistant cancers or that can be used in combination with existing therapies to improve patient outcomes. mdpi.com The versatility of this halogenated indole scaffold ensures its continued importance in the quest for new medicines to combat a wide range of diseases.

Q & A

Q. What are the common synthetic routes for 7-bromo-4-fluoro-1H-indole, and how are reaction conditions optimized?